molecular formula C17H24N2O3S B11467159 2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B11467159
M. Wt: 336.5 g/mol
InChI Key: QBCFIAPBNBJCFH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fused imidazole ring system. Its systematic name is quite a mouthful, so let’s break it down:

    2-Ethyl: Refers to the ethyl group (CH₃CH₂-) attached to the imidazole ring.

    1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]: This part contains a sulfone group (SO₂) linked to a substituted phenyl ring. The substituents include an isopropyl group (CH(CH₃)₂), a methoxy group (OCH₃), and a methyl group (CH₃).

    4-Methyl-1H-imidazole: The core structure is an imidazole ring with a methyl group at position 4.

Preparation Methods

The synthesis of this compound involves several steps. One common approach is via a multistep process, starting from commercially available starting materials. Here’s a simplified outline:

    Imidazole Formation: Begin by synthesizing the imidazole ring. This can be achieved through cyclization of an appropriate precursor.

    Sulfone Group Introduction: Attach the sulfone group to the imidazole ring. This step typically involves electrophilic aromatic substitution.

    Substituent Addition: Introduce the isopropyl, methoxy, and methyl substituents onto the phenyl ring.

    Ethyl Group Addition: Finally, add the ethyl group to the imidazole ring.

Industrial production methods may vary, but these synthetic principles guide the preparation.

Chemical Reactions Analysis

    Oxidation: The sulfone group can undergo oxidation reactions.

    Reduction: Reduction of the sulfone group or other functional groups may occur.

    Substitution: The compound is susceptible to nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with biological targets due to its substituents.

    Industry: Employed in the development of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound with related imidazoles, sulfones, and phenyl-substituted molecules. Its unique combination of features sets it apart.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C17H24N2O3S/c1-7-17-18-13(5)10-19(17)23(20,21)16-9-14(11(2)3)12(4)8-15(16)22-6/h8-11H,7H2,1-6H3

InChI Key

QBCFIAPBNBJCFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C

Origin of Product

United States

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